molecular formula C18H19N3O3 B3461079 1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine

1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine

Cat. No.: B3461079
M. Wt: 325.4 g/mol
InChI Key: IVIICVHUDGJBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 3-methyl-4-nitrobenzoyl group and a phenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 4-phenylpiperazine. The process can be carried out using different reagents and conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the piperazine .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more efficient reagents and conditions. For example, the use of catalytic amounts of N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) can improve the yield and reduce the reaction time. Additionally, the reaction can be carried out in solvents such as dichloromethane or tetrahydrofuran to enhance the solubility of the reactants and products .

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. The phenyl group can also participate in hydrophobic interactions with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine is unique due to the presence of both a 3-methyl-4-nitrobenzoyl group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-13-15(7-8-17(14)21(23)24)18(22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIICVHUDGJBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(3-methyl-4-nitrobenzoyl)-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.